molecular formula C6H13ClO2 B14757839 2-Propanol, 1-(2-chloroethoxy)-2-methyl- CAS No. 870-57-5

2-Propanol, 1-(2-chloroethoxy)-2-methyl-

Cat. No.: B14757839
CAS No.: 870-57-5
M. Wt: 152.62 g/mol
InChI Key: FMCYGHAIJOLRFS-UHFFFAOYSA-N
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Description

2-Propanol, 1-(2-chloroethoxy)-2-methyl- is an organic compound with the molecular formula C6H13ClO2 It is a derivative of propanol, where the hydroxyl group is substituted with a 2-chloroethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- typically involves the reaction of 2-chloroethanol with 2-methylpropanol in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(2-chloroethoxy)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-Propanol, 1-(2-chloroethoxy)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(2-chloroethoxy)-: Similar structure but lacks the methyl group.

    2-Propanol, 2-(2-chloroethoxy)-: Similar structure but the chloroethoxy group is attached to a different carbon atom.

Uniqueness

2-Propanol, 1-(2-chloroethoxy)-2-methyl- is unique due to the presence of both a chloroethoxy group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

870-57-5

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-methylpropan-2-ol

InChI

InChI=1S/C6H13ClO2/c1-6(2,8)5-9-4-3-7/h8H,3-5H2,1-2H3

InChI Key

FMCYGHAIJOLRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCCl)O

Origin of Product

United States

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